{4-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-phosphono-phenoxy}-acetic acid
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Overview
Description
RU85493 is a small molecule compound known for its interaction with the proto-oncogene tyrosine-protein kinase Src.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RU85493 involves multiple steps, typically starting with the preparation of intermediate compounds. The exact synthetic route can vary, but it generally includes the formation of peptide bonds and the incorporation of specific functional groups to achieve the desired molecular structure .
Industrial Production Methods
Industrial production of RU85493 would likely involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently produce peptides by sequentially adding amino acids under controlled conditions. The process includes purification steps such as high-performance liquid chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
RU85493 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions, particularly with the Src kinase.
Industry: Utilized in the development of new materials and biochemical assays.
Mechanism of Action
RU85493 exerts its effects by binding to the Src kinase, a protein involved in various cellular signaling pathways. This binding inhibits the kinase activity, thereby affecting downstream signaling processes. The molecular targets include specific amino acid residues within the kinase domain, and the pathways involved are primarily related to cell growth and differentiation .
Comparison with Similar Compounds
RU85493 can be compared with other similar compounds, such as:
PP2: Another Src kinase inhibitor, but with different binding affinities and specificities.
Dasatinib: A broader-spectrum kinase inhibitor that targets multiple kinases, including Src.
Bosutinib: Similar to Dasatinib but with a slightly different spectrum of activity.
RU85493 is unique in its specific interaction with the Src kinase, making it a valuable tool for studying this particular protein and its associated pathways .
Properties
Molecular Formula |
C32H36N3O9P |
---|---|
Molecular Weight |
637.6 g/mol |
IUPAC Name |
2-[4-[(2S)-2-acetamido-3-oxo-3-[[(3S)-2-oxo-1-[(4-phenylphenyl)methyl]azepan-3-yl]amino]propyl]-2-phosphonophenoxy]acetic acid |
InChI |
InChI=1S/C32H36N3O9P/c1-21(36)33-27(17-23-12-15-28(44-20-30(37)38)29(18-23)45(41,42)43)31(39)34-26-9-5-6-16-35(32(26)40)19-22-10-13-25(14-11-22)24-7-3-2-4-8-24/h2-4,7-8,10-15,18,26-27H,5-6,9,16-17,19-20H2,1H3,(H,33,36)(H,34,39)(H,37,38)(H2,41,42,43)/t26-,27-/m0/s1 |
InChI Key |
MWEWSHNGVWABKG-SVBPBHIXSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC(=C(C=C1)OCC(=O)O)P(=O)(O)O)C(=O)N[C@H]2CCCCN(C2=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)OCC(=O)O)P(=O)(O)O)C(=O)NC2CCCCN(C2=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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